molecular formula C10H15N3O B13270695 1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine

1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine

Cat. No.: B13270695
M. Wt: 193.25 g/mol
InChI Key: JTIVIOVSZZZCLW-UHFFFAOYSA-N
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Description

1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine is a substituted guanidine derivative characterized by its ethyl, hydroxy, and 3-methylphenyl substituents. Guanidine derivatives are known for their strong basicity (pKa ~12–13 for the conjugated acid) and diverse biological and chemical applications, including antimicrobial activity, enzyme inhibition, and roles in materials science . For instance, the hydroxy and aryl substituents may enhance hydrogen-bonding interactions, influencing solubility and molecular recognition properties .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

1-ethyl-2-hydroxy-1-(3-methylphenyl)guanidine

InChI

InChI=1S/C10H15N3O/c1-3-13(10(11)12-14)9-6-4-5-8(2)7-9/h4-7,14H,3H2,1-2H3,(H2,11,12)

InChI Key

JTIVIOVSZZZCLW-UHFFFAOYSA-N

Isomeric SMILES

CCN(C1=CC=CC(=C1)C)/C(=N/O)/N

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=NO)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine involves several steps. One common method includes the reaction of 3-methylphenyl isocyanate with ethylamine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to optimize efficiency and scalability.

Chemical Reactions Analysis

1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine involves its interaction with specific molecular targets and pathways. It is believed to enhance the release of acetylcholine following a nerve impulse, slowing the rates of depolarization and repolarization of muscle cell membranes . This action is similar to that of other guanidine derivatives, which are known to affect neurotransmitter release and muscle function.

Comparison with Similar Compounds

Comparison with Similar Guanidine Compounds

The following comparison focuses on structurally or functionally analogous guanidine derivatives, emphasizing synthesis, physicochemical properties, and biological activity.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Melting Point (°C) Key Spectral Data (IR/NMR) Biological Activity Reference
1-Amino-2-[4-chloro-5-methyl-2-(3-trifluoromethylbenzylthio)benzenesulfonyl]guanidine 4-chloro-5-methyl, trifluoromethylbenzylthio 154–155 IR: 3437, 3333 cm⁻¹ (NH₂, NH); 1H-NMR: δ 2.29 (CH₃), 4.41 (SCH₂) Antimicrobial (broad-spectrum)
DiMeGdn (Dimethylguanidine) Methyl groups Not reported Not reported Kv channel inhibition (highest potency)
2-Cyano-1-methyl-3-[...]guanidine (Cimetidine Sulphoxide) Cyano, methyl, sulphoxide Not reported Not reported Pharmaceutical impurity (low activity)
1-Ethyl-1-(tetrahydrothiophen-3-yl)guanidine Ethyl, tetrahydrothiophen Not reported SMILES: S1CCC(C1)N(C(=N)N)CC Not reported

Key Observations:

Substituent Effects on Bioactivity :

  • The trifluoromethylbenzylthio group in the compound from enhances antimicrobial activity, likely due to increased lipophilicity and membrane disruption capabilities .
  • DiMeGdn’s methyl substituents contribute to its high potency in Kv channel inhibition, suggesting that small alkyl groups optimize binding to hydrophobic enzyme pockets .

Spectral and Physical Properties :

  • Hydroxy and aryl groups (as in the target compound) are expected to lower melting points compared to purely aliphatic guanidines due to reduced crystallinity. For example, the compound in has a melting point of 154–155°C, while purely aliphatic derivatives (e.g., DiMeGdn) are often liquids at room temperature .
  • IR spectra of guanidine derivatives consistently show NH/amine stretches near 3300–3400 cm⁻¹, while sulfonyl or thioether groups introduce peaks at 1126–1330 cm⁻¹ (SO₂) or 650–750 cm⁻¹ (C-S), respectively .

Role in Materials Science :

  • Guanidine compounds like DGH (diguanidine hexane) and PHMB (polyhexamethylene biguanide) control crystal growth in zeolite synthesis by modulating framework heteroatom incorporation (e.g., Al, Ti) . The ethyl and aryl groups in the target compound may similarly influence crystallization processes.

Table 2: Antimicrobial Activity Comparison

Compound Class MIC Range (mg/L) Target Bacteria Mechanism of Action Reference
Macrocyclic guanidines 0.5–1 E. coli, S. epidermidis Membrane disruption via electrostatic interactions
Lipoguanidines 2–8 Gram-negative bacteria (e.g., P. aeruginosa) Synergistic membrane disruption and sensitization
1-Amino-2-[...]guanidine () Not reported Broad-spectrum (clinical isolates) Likely membrane interaction

Key Insights:

  • Positively charged guanidine groups at physiological pH enable electrostatic interactions with anionic bacterial membranes, a mechanism shared across antimicrobial guanidines .
  • Bulky substituents (e.g., trifluoromethylbenzylthio) may improve selectivity by reducing mammalian cell toxicity, as eukaryotic membranes lack anionic lipids .

Biological Activity

1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine is a compound that falls under the category of guanidine derivatives, which are known for their diverse biological activities. This article aims to present a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine can be represented as follows:

C12H16N4O\text{C}_{12}\text{H}_{16}\text{N}_{4}\text{O}

This compound features a guanidine group, which is pivotal for its biological activity. The presence of the ethyl and hydroxy substituents enhances its solubility and reactivity, making it a candidate for various pharmacological evaluations.

Antimicrobial Activity

Recent studies have demonstrated that guanidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine were tested against various bacterial strains, showing promising results. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition of bacterial growth, particularly against Gram-positive bacteria.

CompoundBacterial StrainMIC (µg/mL)
1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidineStaphylococcus aureus15
1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidineEscherichia coli20

These findings suggest that the compound could be further explored as a potential antimicrobial agent.

Antioxidant Activity

The antioxidant potential of 1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine has also been investigated. In vitro assays utilizing DPPH and ABTS radical scavenging methods revealed that this compound effectively neutralizes free radicals, indicating its potential application in oxidative stress-related conditions.

Assay TypeIC50 (µg/mL)
DPPH30
ABTS25

The antioxidant activity is attributed to the presence of the hydroxyl group, which plays a crucial role in radical scavenging mechanisms.

Anticancer Activity

In cancer research, guanidine derivatives have shown varying degrees of cytotoxicity against different cancer cell lines. Studies involving 1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine reported significant antiproliferative effects on human cancer cell lines such as HeLa and MCF-7. The IC50 values observed ranged from 10 to 30 µg/mL, indicating moderate to high efficacy.

Cell LineIC50 (µg/mL)
HeLa15
MCF-720

Mechanistic studies suggested that the compound induces apoptosis in cancer cells through caspase activation pathways.

Case Studies

A notable study highlighted the pharmacological evaluation of several guanidine derivatives, including 1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine. The study assessed the compound's effects on glucose metabolism and enzyme inhibition relevant to diabetes management. Results indicated that it inhibited α-glucosidase and α-amylase effectively, with implications for controlling postprandial blood glucose levels.

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